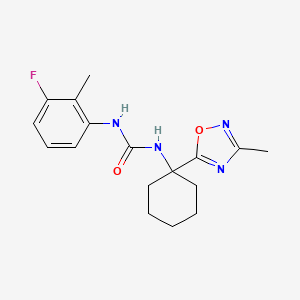
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viral replication, and bacterial growth. This compound has also been found to modulate the immune response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to modulate the immune response, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several advantages for lab experiments. It is stable, easy to synthesize, and has been extensively studied for its potential applications in the field of medicine. However, this compound also has some limitations for lab experiments. It is toxic and requires careful handling. It also has low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One direction is to study its potential use in combination with other drugs to enhance its antitumor, antiviral, and antibacterial activities. Another direction is to study its potential use in the treatment of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been achieved using various methods. One of the most common methods involves the reaction of 1-(3-Fluoro-2-methylphenyl)-3-cyclohexylthiourea with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base. Another method involves the reaction of 1-(3-Fluoro-2-methylphenyl)-3-cyclohexylthiourea with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of a base. Both methods have been found to be efficient in synthesizing 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has been studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNAHKMHIASAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

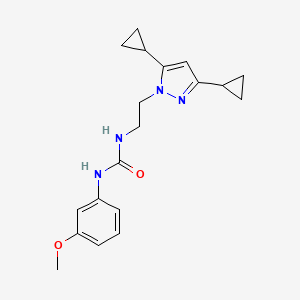
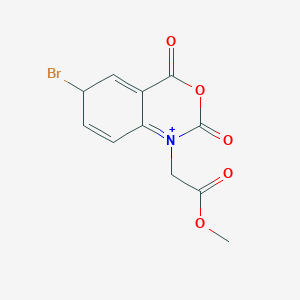
![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)
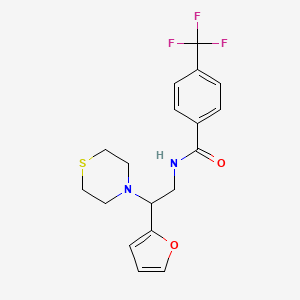

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)
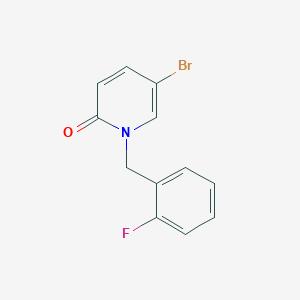
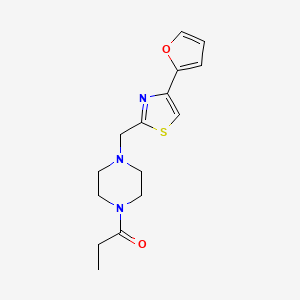
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)